molecular formula C11H7ClF3N3O2 B2822739 3-Chloro-5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 797809-11-1

3-Chloro-5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid

Cat. No.: B2822739
CAS No.: 797809-11-1
M. Wt: 305.64
InChI Key: JTRFPJMVOIOIEG-UHFFFAOYSA-N
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Description

3-Chloro-5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a heterocyclic compound with significant interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core substituted with chloro, cyclopropyl, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process. The specific conditions, such as temperature, pressure, and solvent choice, are tailored to maximize the output while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include organometallic compounds, halogenating agents, and reducing agents. Conditions such as the presence of a catalyst, specific solvents, and controlled temperatures are crucial for the success of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce complex heterocyclic compounds .

Scientific Research Applications

3-Chloro-5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-Chloro-5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties.

Biological Activity

3-Chloro-5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₁H₇ClF₃N₃O₂
  • CAS Number : 797809-11-1
  • Structure : The compound features a pyrazolo[1,5-a]pyrimidine core with a chloro substituent at position 3 and a trifluoromethyl group at position 7, which may influence its biological interactions.

The pyrazolo[1,5-a]pyrimidine scaffold is known for its ability to interact with various biological targets:

  • Enzyme Inhibition : These compounds often act as inhibitors of key enzymes involved in cancer progression and other diseases. For instance, they can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
  • Anticancer Activity : The structural modifications in compounds like 3-chloro-5-cyclopropyl-7-(trifluoromethyl)-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid enhance their potency against various cancer cell lines, including HeLa and HCT116 cells.

Anticancer Potential

Research indicates that pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties. A study highlighted the compound's ability to inhibit CDK2 and CDK9 with IC50 values of 0.36 µM and 1.8 µM respectively, demonstrating its potential as a therapeutic agent in cancer treatment .

Enzymatic Inhibition

The compound has also shown promise in inhibiting other kinases involved in signaling pathways related to cancer and inflammation. For example, it has been reported to inhibit VEGFR-2 kinase, an important target in tumor angiogenesis with an IC50 value of 1.46 µM .

Case Studies and Research Findings

Several studies have documented the biological activity of pyrazolo[1,5-a]pyrimidine derivatives:

StudyFindings
MDPI (2021)Discussed the synthesis and functionalization of pyrazolo[1,5-a]pyrimidines and their anticancer potential .
RSC Publishing (2020)Identified pyrazolo[1,5-a]pyrimidines as effective fluorescent biomarkers in cancer cells .
PubChemCompiled extensive data on the chemical properties and biological activities of related compounds .

Properties

IUPAC Name

3-chloro-5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClF3N3O2/c12-7-8(10(19)20)17-18-6(11(13,14)15)3-5(4-1-2-4)16-9(7)18/h3-4H,1-2H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTRFPJMVOIOIEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC3=C(C(=NN3C(=C2)C(F)(F)F)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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